molecular formula C9H9ClO B1615725 2-Allyl-6-chlorophenol CAS No. 5348-07-2

2-Allyl-6-chlorophenol

Cat. No.: B1615725
CAS No.: 5348-07-2
M. Wt: 168.62 g/mol
InChI Key: UPEBXJHGPMUFKU-UHFFFAOYSA-N
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Description

2-Allyl-6-chlorophenol is an organic compound with the molecular formula C9H9ClO. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted by an allyl group and a chlorine atom, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Allyl-6-chlorophenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 2,6-dichlorophenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like acetone or dimethylformamide .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as distillation, crystallization, and chromatography are commonly employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Allyl-6-chlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Allyl-6-chlorophenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Allyl-6-chlorophenol exerts its effects involves interactions with cellular components. The compound can disrupt bacterial cell membranes, leading to cell lysis and death. It may also inhibit specific enzymes involved in bacterial metabolism, thereby exerting its antimicrobial effects. The exact molecular targets and pathways are still under investigation, but studies suggest that the phenolic hydroxyl group plays a crucial role in its bioactivity .

Comparison with Similar Compounds

Uniqueness: 2-Allyl-6-chlorophenol is unique due to the presence of both the allyl group and the chlorine atom, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-6-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-2-4-7-5-3-6-8(10)9(7)11/h2-3,5-6,11H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEBXJHGPMUFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201662
Record name Phenol, 2-allyl-6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5348-07-2
Record name 2-Allyl-6-chlorophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005348072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Allyl-6-chlorophenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1540
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2-allyl-6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Allyl-6-chlorophenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS4ZR3J2MC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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